molecular formula C13H8F3NO2 B1504201 5-(3-Trifluoromethylphenyl)picolinic acid CAS No. 87789-84-2

5-(3-Trifluoromethylphenyl)picolinic acid

Cat. No.: B1504201
CAS No.: 87789-84-2
M. Wt: 267.2 g/mol
InChI Key: VDQNGCSSANRFRH-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Trifluoromethylphenyl)picolinic acid typically involves the following steps:

  • Bromination: The starting material, 3-trifluoromethylphenylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

  • Coupling Reaction: The brominated compound is then subjected to a coupling reaction with picolinic acid derivatives under palladium-catalyzed conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale palladium-catalyzed coupling reactions to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethylpicolinic acid derivatives.

  • Reduction: Methylpicolinic acid derivatives.

  • Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

5-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

5-(3-Trifluoromethylphenyl)picolinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 5-(3-Methylphenyl)picolinic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

  • 5-(3-Chlorophenyl)picolinic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical behavior.

  • 5-(3-Bromophenyl)picolinic acid: Features a bromine atom, which affects its reactivity and applications.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNGCSSANRFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680773
Record name 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-84-2
Record name 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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